molecular formula C18H27FN2O3 B2568502 tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate CAS No. 1349717-80-1

tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate

Cat. No.: B2568502
CAS No.: 1349717-80-1
M. Wt: 338.423
InChI Key: ORVGISVQMUHJBC-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H27FN2O3 and its molecular weight is 338.423. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Chemical Synthesis

The compound tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate is relevant in the synthesis of complex molecules, such as vandetanib, an anti-cancer drug. The synthesis process involves a series of chemical reactions including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, highlighting its role in facilitating the industrial production of pharmaceuticals due to its favorable yield and commercial value (Mi, 2015).

Nucleophilic Aromatic Substitution

The compound demonstrates its significance in the context of nucleophilic aromatic substitution reactions. This process is crucial for the quantitative yield of various aromatic compounds, indicating its potential in synthetic organic chemistry to achieve specific transformations and synthesize targeted chemical structures (Pietra & Vitali, 1972).

Asymmetric Synthesis and N-Heterocycles

It plays a critical role in the asymmetric synthesis of N-heterocycles via sulfinimines, showcasing its utility in producing structurally diverse piperidines, pyrrolidines, and azetidines. These N-heterocycles are foundational structures in many natural products and therapeutically significant compounds, underscoring the compound's value in medicinal chemistry and drug development (Philip et al., 2020).

Metallation of π-Deficient Heteroaromatic Compounds

The compound is instrumental in the metallation of π-deficient heteroaromatic compounds, a process that is pivotal for the regioselective synthesis of various heteroaromatic structures. This application is critical for designing and synthesizing molecules with specific electronic properties for use in material science and pharmaceuticals (Marsais & Quéguiner, 1983).

Ligand Design for D2-like Receptors

Its role extends into the pharmacological domain, where derivatives of the compound contribute to the design of ligands for D2-like receptors. This application is particularly relevant in the development of antipsychotic agents, demonstrating the compound's potential in contributing to novel therapeutic agents (Sikazwe et al., 2009).

Mechanism of Action

The compound also contains a benzylamino group , which is a common functional group in organic chemistry and is part of many biologically active molecules. The presence of the benzylamino group can influence the compound’s interaction with biological targets.

The compound also contains a methoxy group and a fluoro group . The methoxy group is an ether with the formula CH3O. The presence of a methoxy group can increase the lipophilicity of a compound, which can affect its pharmacokinetics, such as absorption and distribution within the body. The fluoro group is a type of halogen group, and fluorine atoms are often added to drug molecules to improve their metabolic stability, as the carbon-fluorine bond is one of the strongest in organic chemistry.

Properties

IUPAC Name

tert-butyl 4-[(3-fluoro-4-methoxyphenyl)methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O3/c1-18(2,3)24-17(22)21-9-7-14(8-10-21)20-12-13-5-6-16(23-4)15(19)11-13/h5-6,11,14,20H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVGISVQMUHJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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